Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties [ [], [], [] ]. In particular, the presence of a carboxylic acid group at the 4-position of the pyrazolo[3,4-b]pyridine scaffold can contribute to its binding affinity and specificity towards various biological targets. This moiety allows for further derivatization and exploration of structure-activity relationships, making it a valuable building block for drug discovery research.
3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the class of pyrazolopyridines. This compound exhibits a unique structure and has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound features a bicyclic structure that includes both pyrazole and pyridine rings, contributing to its diverse chemical properties and applications.
The compound is cataloged in several chemical databases, including PubChem and BenchChem, where it is identified by its IUPAC name and associated molecular data. Its CAS number is 1221724-64-6, which aids in its identification across scientific literature and regulatory documents.
3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH).
The synthesis of 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through various methods. A notable approach involves microwave-assisted regioselective reactions utilizing 5-aminopyrazoles combined with specific diketones such as 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. This method enhances reaction efficiency and yields higher purity products compared to traditional heating methods.
The synthesis typically involves the following steps:
The molecular structure of 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:
Key structural data includes:
The chemical reactivity of 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid includes:
The reactions typically involve specific catalysts or conditions (e.g., heat or solvents) that facilitate these transformations while maintaining structural integrity.
The mechanism of action for compounds like 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often relates to their interactions with biological targets such as enzymes or receptors. The compound has been studied for its potential as a kinase inhibitor.
Research indicates that this compound can modulate signaling pathways related to cell growth and differentiation by inhibiting specific protein kinases involved in these processes.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity.
The applications of 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are diverse:
The central structural feature of 3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula: C₁₃H₉N₃O₃ [1]) revolves around its dynamic tautomeric equilibria. This compound exists in solution as an ensemble of interconvertible structures dominated by two principal tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine (aromatic bicyclic system) and the 2H-pyrazolo[3,4-b]pyridine (non-aromatic pyridine ring). The equilibrium is governed by proton migration between the pyrazole nitrogen atoms (N1 vs. N2) and the carbonyl oxygen at position 3.
Table 1: Tautomeric Stability Calculations
Tautomeric Form | Key Structural Feature | Relative Energy (kJ/mol) | Detection Method |
---|---|---|---|
1H-N1 substituted | Aromatic pyridine ring | 0 (reference) | NMR, DFT [1] [8] |
2H-N2 substituted | Non-aromatic pyridine | +37.03 | DFT [2] |
4-Hydroxy enol | Exocyclic C4-OH | +28.5 | IR, NMR [8] |
3-Hydroxy lactim | Pyridone-like | +15.2 | NMR [8] |
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd) level demonstrate that the 1H-tautomer with an aromatic pyridine ring is thermodynamically favored by 37.03 kJ/mol over the 2H-form [2]. This substantial energy difference confines the 2H-tautomer population to <1% under standard conditions. The 3-oxo group further stabilizes the 1H-tautomer through cross-conjugation with the carboxylic acid at C4, creating an extended π-delocalization pathway. Nuclear Magnetic Resonance (NMR) studies in DMSO-d₆ confirm this predominance, revealing a single set of signals consistent with the 1H-tautomer [8]. Infrared spectroscopy provides corroborating evidence through characteristic carbonyl stretches: the 3-oxo group appears at ~1680 cm⁻¹ (conjugated ketone) while the carboxylic acid C=O absorbs at ~1700 cm⁻¹, with no detectable enol C=C stretch [8].
The 6-phenyl substituent exerts a profound influence on tautomeric preference through steric and electronic effects. Computational electrostatic potential mapping reveals that the phenyl ring at C6 creates a localized electron-deficient region orthogonal to the bicyclic plane, enhancing conjugation with the electron-rich pyrazole nitrogen. This electronic redistribution reinforces aromaticity in the 1H-tautomer by:
The 3-oxo group's contribution manifests through dual resonance pathways:
Natural Bond Orbital (NBO) analysis confirms greater electron density at N1 (natural charge = -0.382) versus N2 (-0.291), rationalizing the 9 kcal/mol stability difference favoring N1-protonation [2]. This thermodynamic preference is biologically significant, as evidenced by DrugBank data showing 14 therapeutic 1H-pyrazolo[3,4-b]pyridines in development versus zero 2H-derivatives [2].
Single-crystal X-ray diffraction of the ethyl ester derivative reveals a nearly coplanar bicyclic system with maximal π-overlap. Key crystallographic parameters include:
Table 2: Crystallographic Parameters
Parameter | Value | Implication |
---|---|---|
Bond length N1-N2 | 1.367 Å | Complete delocalization |
Dihedral C6-phenyl | 38.5° | Optimal conjugation |
C3=O bond length | 1.225 Å | Ketonic character |
C4-COOH length | 1.476 Å | Conjugated carboxylic acid |
Hydrogen bond O···O | 2.689 Å | Dimer formation |
The crystal lattice exhibits π-stacking with an interplanar distance of 3.487 Å between phenyl rings and offset stacking of pyrazolopyridine cores (3.612 Å). The carboxylic acid groups form dimeric hydrogen bonds along the crystallographic b-axis, creating a robust supramolecular framework resistant to solvent penetration. Disordered solvent modeling (SQUEEZE algorithm) confirmed a solvent-accessible volume of 316 ų containing approximately 76 electrons per unit cell [8]. This packing arrangement stabilizes the keto form through:
The absence of enol tautomers in the crystal structure confirms computational predictions of keto-form dominance in condensed phases. The molecular electrostatic potential shows a negative region centered on the carboxylic acid oxygen (-42.3 kcal/mol) and C3 carbonyl oxygen (-38.7 kcal/mol), while the N1-H proton displays the most positive potential (+34.2 kcal/mol) [8].
Synthetic Applications and Structure-Activity Relationships
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: